

Introduction: The Versatile 5-Formyl-Pyrrole Scaffold

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Compound of Interest

Compound Name: 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 224295-73-2

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The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are a cornerstone in medicinal chemistry, featuring in drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[2][3] The introduction of a formyl (-CHO) group at the C5 position of the pyrrole ring creates a particularly reactive and versatile scaffold, the 5-formyl-pyrrole. This aldehyde functional group not only influences the electronic properties of the pyrrole ring but also serves as a critical synthetic handle for further molecular elaboration, making these derivatives highly attractive starting points for drug design.

Many 2-formylpyrroles (which includes 5-formyl-pyrroles depending on substitution patterns) are ubiquitous in nature, often arising from the non-enzymatic Maillard reaction between amines and sugars during the heating of food.[4][5] Despite this non-metabolic origin, these "Maillard products" exhibit a range of significant bioactivities, including antiproliferative, antioxidant, hepatoprotective, and immunostimulatory effects.[5] This natural prevalence, combined with their synthetic tractability, positions 5-formyl-pyrrole derivatives as a privileged scaffold in the quest for novel therapeutic agents.[6][7]

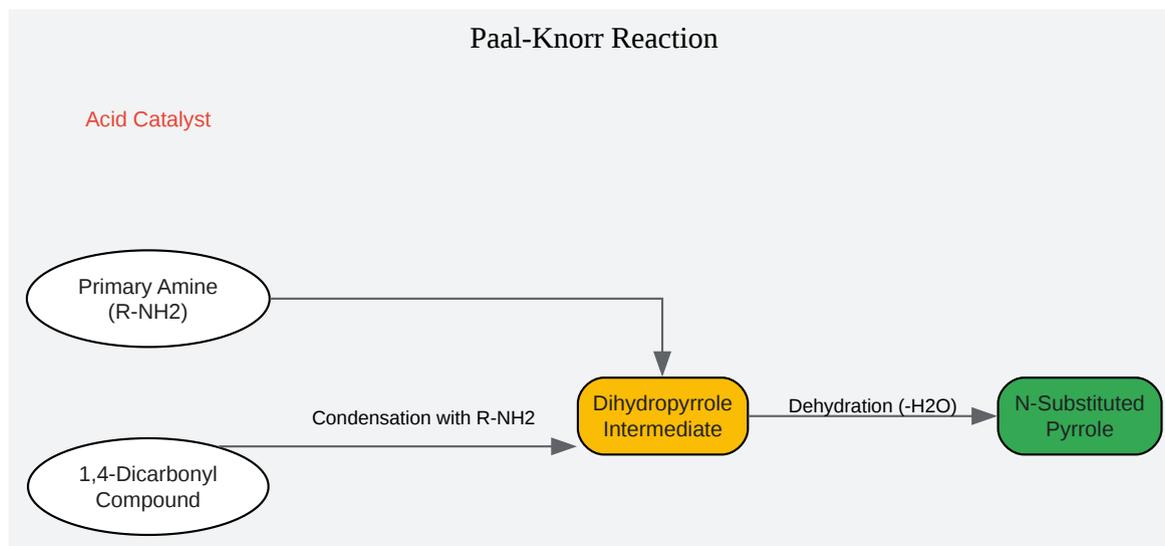
Synthetic Pathways: Accessing the 5-Formyl-Pyrrole Core

The ability to synthesize a diverse library of analogues is paramount in drug discovery. 5-formyl-pyrrole derivatives can be accessed through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

The Paal-Knorr Pyrrole Synthesis

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.^[4] This method is highly effective for preparing N-substituted pyrroles. For formyl-pyrroles, a common strategy involves using a 1,4-dicarbonyl precursor that already contains the latent aldehyde functionality, which can be revealed in a subsequent step. A notable variation employs 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the 1,4-dicarbonyl moiety, which reacts with amines under mild acidic conditions (e.g., catalytic iron(III) chloride in water) to afford the corresponding N-substituted pyrroles.^[8]

The causality behind this choice is efficiency and versatility; the reaction proceeds by forming a di-imine intermediate which then undergoes a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This process is often high-yielding and tolerates a wide range of functional groups on the amine component, making it ideal for creating diverse derivative libraries.



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Caption: Paal-Knorr synthesis workflow for N-substituted pyrroles.

Synthesis from Ester Precursors

A prevalent method for producing specific derivatives like 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.^[7] The process typically starts with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is refluxed in a solvent mixture (e.g., methanol and water) with a strong base like potassium hydroxide.^[7] Subsequent acidification precipitates the target carboxylic acid, which can be isolated with high purity.^[7] This pathway is crucial for creating intermediates used in the synthesis of complex pharmaceutical agents, such as the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.^{[7][9]}

A Broad Spectrum of Biological Activities

5-Formyl-pyrrole derivatives have been reported to exhibit a wide array of pharmacological effects. The formyl group's electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor are key to its interaction with various biological targets.

Anticancer and Cytotoxic Activity

The most extensively documented activity of pyrrole derivatives is their potential as anticancer agents.[3] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling proteins like kinases.[3][6][10]

For instance, certain 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which share a related heterocyclic core, have been shown to possess strong anti-proliferative activity against multiple cancer cell lines.[10][11] One such compound induced S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells, a process that was partly dependent on the activation of the p53 tumor suppressor protein.[10] This suggests a mechanism involving the induction of DNA damage.[10] Similarly, other pyrrole derivatives have demonstrated dose- and time-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines, often with low toxicity towards normal cells.[6]

Compound/Derivative	Cancer Cell Line	Activity (IC ₅₀)	Reference
Pyrrolezanthine (80)	Lung (A-549)	38.3 μM	[4]
Pyrrolezanthine (80)	Colon (SW480)	33.7 μM	[4]
Putrescine-derived pyrrole (76)	Cervical (HeLa)	8.9–20.2 μg/mL	[4]
Cadaverine-derived pyrrole (77)	Leukemia (K-562)	8.9–20.2 μg/mL	[4]
Derivative 1d	Multiple lines	Strong anti-proliferative	[10][11]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in

this area.[12] The lipophilic nature of the pyrrole ring can facilitate passage through bacterial cell membranes.

For example, Pyrrolnitrin is a naturally occurring pyrrole derivative with potent antifungal activity.[2] Synthetic derivatives have also been developed that show broad-spectrum activity. Some N-arylpyrrole derivatives exhibit potent activity against drug-resistant ESKAPE pathogens (*Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species) and can inhibit biofilm formation, a key virulence factor in chronic infections.[13]

Compound/Derivative	Target Organism	Activity (MIC)	Reference
Pyrrolezanthine butyl ether (83)	<i>Sclerotinia sclerotiorum</i>	31.2 µg/mL	[4]
Putrescine/cadaverine pyrroles	<i>B. subtilis</i> , <i>S. aureus</i> , <i>E. coli</i>	Inactive (>10 µg/mL)	[4]
Diphenyl pyrrole derivatives	Drug-resistant bacteria	Comparable to levofloxacin	[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer and neurodegenerative disorders. Several 5-formyl-pyrrole derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[4]

Magnolamide, a natural product containing a 2-formylpyrrole moiety, was shown to inhibit Cu²⁺/O₂-induced LDL lipid peroxidation with an IC₅₀ of 9.7 ± 2.8 µM, an activity comparable to the well-known antioxidant resveratrol.[4] The mechanism often involves scavenging of free radicals, such as the superoxide anion (O₂^{•-}) and hydroxyl radical (•OH).[14] The anti-inflammatory effects can be linked to the inhibition of nitric oxide (NO) production in macrophages, as demonstrated by Pyrrolezanthine (IC₅₀ of 58.8 µM).[4]

Enzyme Inhibition

The specific and rigid structure of the pyrrole scaffold makes it an excellent platform for designing enzyme inhibitors. Pyrrole derivatives have been successfully developed as inhibitors for several important enzyme classes.

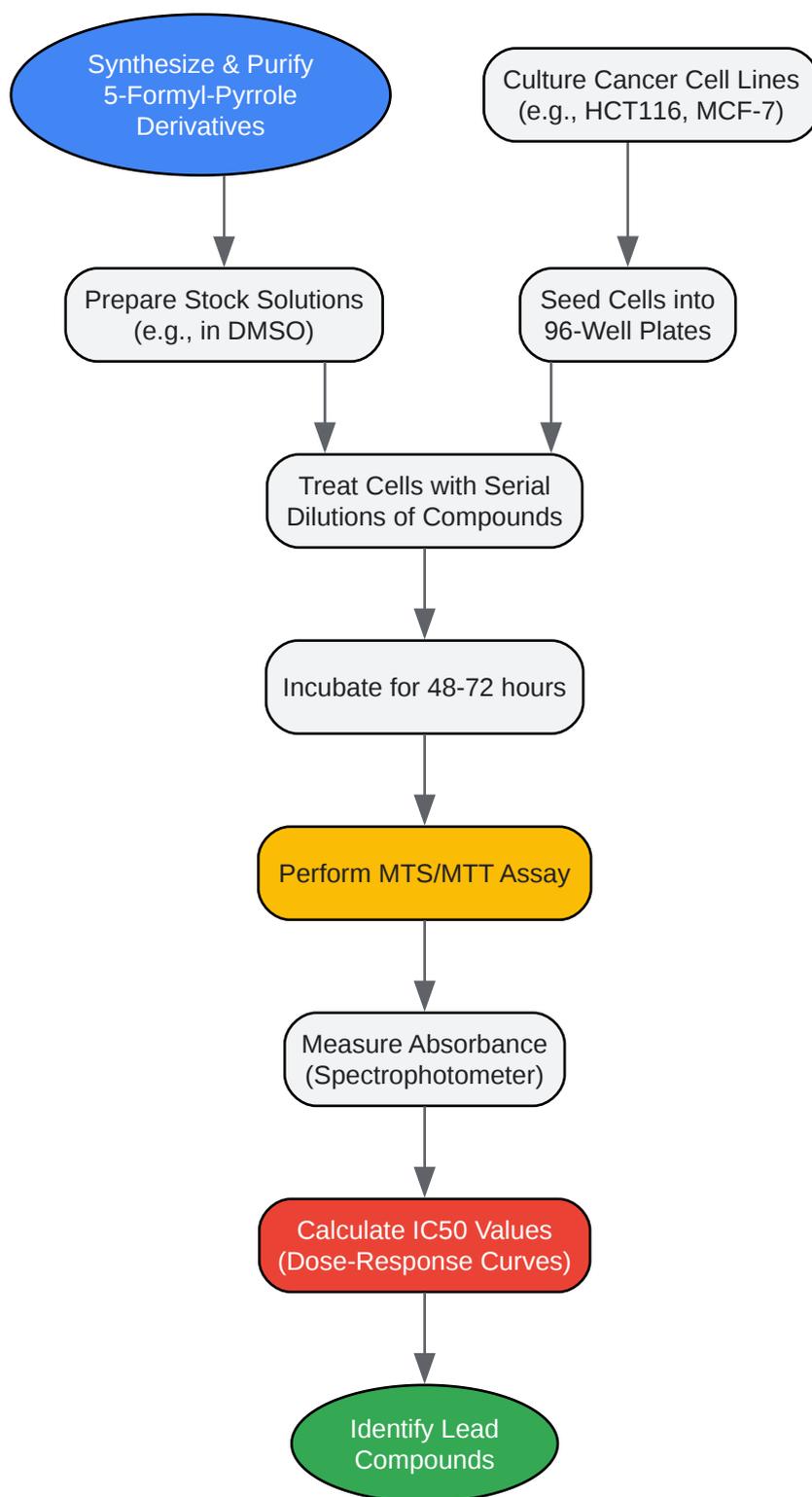
- **Kinase Inhibitors:** Functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors, which are crucial in cancer therapy.[9] Sunitinib, used to treat renal cell carcinoma, features a pyrrole core.[9] Other novel pyrrole derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a key signaling molecule in T-cells, with IC₅₀ values below 10 nM.[15]
- **Cholinesterase Inhibitors:** In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. [16] Recently, 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, with the most potent compound showing an IC₅₀ of 1.71 μM.[16]

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of new compounds must follow validated protocols. Here, we outline a standard workflow for assessing the cytotoxic activity of novel 5-formyl-pyrrole derivatives.

Workflow for In Vitro Cytotoxicity Screening

This workflow provides a systematic approach to determine the anti-proliferative effects of test compounds on cancer cell lines.



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Caption: A standard workflow for cytotoxicity screening of novel compounds.

Step-by-Step Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.

- **Cell Seeding:** Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the 5-formyl-pyrrole test compounds and a positive control (e.g., Doxorubicin) in culture medium.^[6] Remove the old medium from the cells and add 100 μ L of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
- **MTS Reagent Addition:** Add 20 μ L of the MTS reagent solution to each well. Incubate for 1-4 hours at 37°C, protected from light.
- **Data Acquisition:** Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This self-validating system, including positive and vehicle controls, ensures that the observed effects are due to the compound's activity and not experimental artifacts.

Conclusion and Future Perspectives

5-Formyl-pyrrole derivatives represent a versatile and highly promising class of compounds for drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects, are well-documented.^{[2][4][6]} The presence of the reactive formyl group provides a strategic advantage, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for rational drug design.
- Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader libraries of compounds will help to build more comprehensive SAR models, guiding the development of next-generation therapeutics.
- In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, safety, and drug-like properties in a whole-organism context.^[10]

The continued exploration of the 5-formyl-pyrrole scaffold holds significant potential for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

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